molecular formula C15H13N3O4 B3000958 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-05-5

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3000958
CAS No.: 886503-05-5
M. Wt: 299.286
InChI Key: XHJFJCDSODRMRL-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.286. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including derivatives similar to 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been studied for its potential in chemical research. This process involved multiple steps starting from methyl 5-amino-1H-pyrazole-4-carboxylate and demonstrated the regioselectivity of N-alkylation of these derivatives (Drev et al., 2014).

Reactivity and Compound Formation

  • Research on the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has shown potential for creating various bioactive compounds. One study involved the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, indicating diverse applications in the creation of new chemical entities (Bruni et al., 1994).

Parallel Synthesis Techniques

  • A method for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides was developed, demonstrating the practicality and efficiency of synthesizing compounds like this compound. This approach involved a four-step protocol starting with commercially available precursors, highlighting its application in high-throughput chemical synthesis (Ahmetaj et al., 2013).

Antihypertensive Properties

  • In the study of angiotensin II receptor antagonists, 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (structurally related to the compound ) were reported. These derivatives displayed significant in vitro antagonism, demonstrating the potential use of similar compounds in cardiovascular research (Shiota et al., 1999).

Cytotoxic Activity

  • Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic activity, suggesting their potential use in cancer research. These findings highlight the relevance of similar compounds in exploring new anticancer therapies (Garaeva et al., 1988).

Crystal Structure Analysis

  • The crystal structure of certain pyrazolo[1,5-a]pyrimidine derivatives, like the compound , has been determined. This structural information is crucial for understanding the compound's interactions and properties, which is essential in various scientific applications, including drug design (Liu et al., 2016).

Safety and Hazards

This compound is classified as an irritant . It may be harmful if swallowed, inhaled, or in contact with skin . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

The primary targets of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are currently unknown. The compound’s structure and properties have been characterized

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives , it may interact with various enzymes or receptors in the body

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential effects on various biochemical pathways , but the specific effects of this compound remain to be determined.

Biochemical Analysis

Biochemical Properties

7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, the compound may bind to specific receptors on cell surfaces, altering their activity and downstream signaling cascades.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit transcription factors, leading to changes in gene expression profiles . This can result in altered cellular responses such as proliferation, apoptosis, or differentiation. Furthermore, the compound’s impact on metabolic pathways can affect cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in enzyme activity, affecting metabolic and signaling pathways. Additionally, the compound can interact with DNA or RNA, influencing gene expression and protein synthesis. These interactions are crucial for understanding the compound’s therapeutic potential and side effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to adaptive cellular responses or resistance mechanisms. Understanding these temporal effects is essential for optimizing its use in therapeutic applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-12-4-3-9(7-13(12)22-2)11-5-6-16-14-8-10(15(19)20)17-18(11)14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFJCDSODRMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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